molecular formula C9H13NOS B14849074 3-(Dimethylamino)-4-(methylthio)phenol

3-(Dimethylamino)-4-(methylthio)phenol

Cat. No.: B14849074
M. Wt: 183.27 g/mol
InChI Key: AKLQSNVGOCZKOY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-(methylthio)phenol is an organic compound that features both a dimethylamino group and a methylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-(methylthio)phenol typically involves the reaction of resorcinol with dimethylamine in the presence of a catalyst. The process can be carried out in a high-pressure reactor at elevated temperatures. For instance, one method involves adding resorcinol and dimethylamine aqueous solution into a reactor, heating to around 175-180°C, and maintaining the temperature until the reaction is complete. The product is then purified through extraction and distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, ease of storage, and transportation. The use of industrial liquid caustic soda and toluene for extraction and purification ensures high product purity and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines or thiols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted phenols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like acetonitrile or water .

Major Products

The major products formed from these reactions include quinone derivatives, substituted phenols, and various amine or thiol compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Dimethylamino)-4-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

    Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on human cells.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-(methylthio)phenol involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(Dimethylamino)phenol
  • 4-(Methylthio)phenol
  • 3-(Dimethylamino)-4-hydroxyphenol

Uniqueness

3-(Dimethylamino)-4-(methylthio)phenol is unique due to the presence of both the dimethylamino and methylthio groups on the same phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

3-(dimethylamino)-4-methylsulfanylphenol

InChI

InChI=1S/C9H13NOS/c1-10(2)8-6-7(11)4-5-9(8)12-3/h4-6,11H,1-3H3

InChI Key

AKLQSNVGOCZKOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)SC

Origin of Product

United States

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